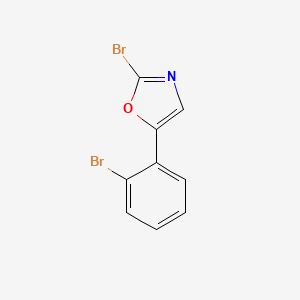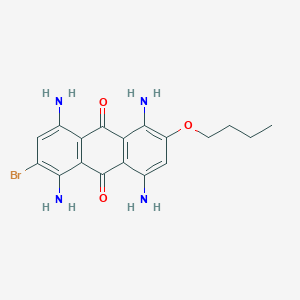![molecular formula C7H4NNaO2S2 B13130098 Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)
Sodium thieno[2,3-b]pyridine-5-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium thieno[2,3-b]pyridine-5-sulfinate is a heterocyclic compound with the molecular formula C₇H₄NNaO₂S₂. It is a derivative of thieno[2,3-b]pyridine, a class of compounds known for their diverse pharmacological and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium thieno[2,3-b]pyridine-5-sulfinate typically involves the reaction of thieno[2,3-b]pyridine derivatives with sulfinating agents. One common method is the reaction of thieno[2,3-b]pyridine with sodium sulfinate under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium thieno[2,3-b]pyridine-5-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it to sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonates, sulfides, and various substituted thieno[2,3-b]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium thieno[2,3-b]pyridine-5-sulfinate has several scientific research applications:
Wirkmechanismus
The mechanism of action of sodium thieno[2,3-b]pyridine-5-sulfinate involves its interaction with molecular targets such as enzymes and receptors. For example, thieno[2,3-b]pyridine derivatives have been shown to modulate G protein-coupled receptors (GPCRs) and inhibit protein kinases . These interactions can lead to various biological effects, including anti-proliferative and neurotropic activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-b]pyridine: The parent compound with similar pharmacological properties.
Pyridine derivatives: Compounds like sulfapyridine and thienopyridine with antimicrobial activities.
Benzo[4,5]thieno[2,3-b]pyridine: Used in materials science for high triplet energy materials.
Uniqueness
Sodium thieno[2,3-b]pyridine-5-sulfinate is unique due to its sulfinic acid group, which imparts distinct chemical reactivity and biological activity compared to other thieno[2,3-b]pyridine derivatives . This makes it a valuable compound for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C7H4NNaO2S2 |
|---|---|
Molekulargewicht |
221.2 g/mol |
IUPAC-Name |
sodium;thieno[2,3-b]pyridine-5-sulfinate |
InChI |
InChI=1S/C7H5NO2S2.Na/c9-12(10)6-3-5-1-2-11-7(5)8-4-6;/h1-4H,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
DZVRBDDGJHGNPE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CSC2=NC=C(C=C21)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanamide,N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)-](/img/structure/B13130022.png)
![5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride](/img/structure/B13130030.png)
![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid](/img/structure/B13130043.png)
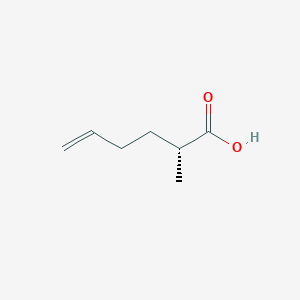


![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)
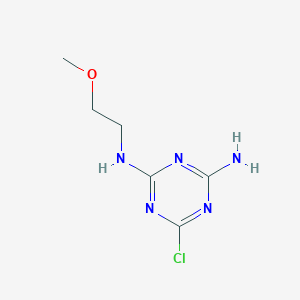
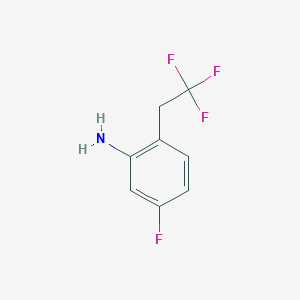
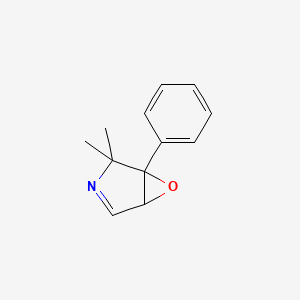
![N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide](/img/structure/B13130100.png)
